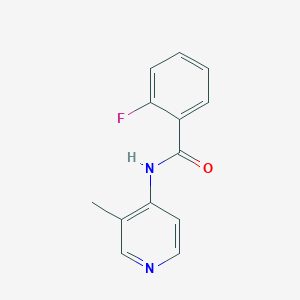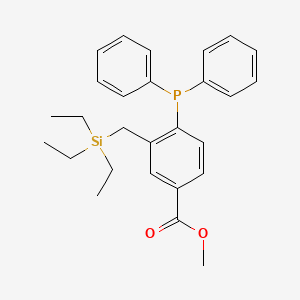
Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate is a complex organic compound that features a benzoate ester functional group, a diphenylphosphanyl group, and a triethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The introduction of the diphenylphosphanyl group can be achieved through a phosphine coupling reaction, while the triethylsilyl group is often introduced via a silylation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate involves its interaction with molecular targets such as metal ions in catalytic processes. The diphenylphosphanyl group acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The triethylsilyl group can provide steric protection, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(diphenylphosphanyl)benzoate: Lacks the triethylsilyl group, which may affect its reactivity and applications.
Methyl 3-((triethylsilyl)methyl)benzoate: Lacks the diphenylphosphanyl group, limiting its use in coordination chemistry.
Methyl 4-(diphenylphosphanyl)-benzoate: Similar structure but without the triethylsilyl group.
Uniqueness
Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate is unique due to the presence of both the diphenylphosphanyl and triethylsilyl groups, which provide a combination of steric and electronic properties that can be fine-tuned for specific applications in synthesis and catalysis.
Propiedades
Fórmula molecular |
C27H33O2PSi |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
methyl 4-diphenylphosphanyl-3-(triethylsilylmethyl)benzoate |
InChI |
InChI=1S/C27H33O2PSi/c1-5-31(6-2,7-3)21-23-20-22(27(28)29-4)18-19-26(23)30(24-14-10-8-11-15-24)25-16-12-9-13-17-25/h8-20H,5-7,21H2,1-4H3 |
Clave InChI |
RBWVOAOEYHVEDL-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CC1=C(C=CC(=C1)C(=O)OC)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


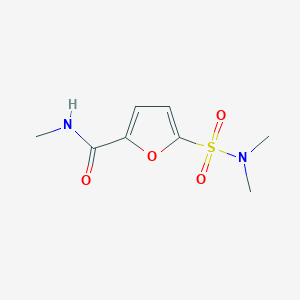
![5-Chloro-3-iodofuro[3,2-b]pyridine](/img/structure/B14910067.png)
![2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B14910074.png)

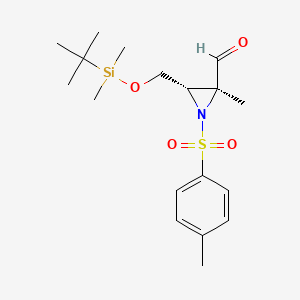
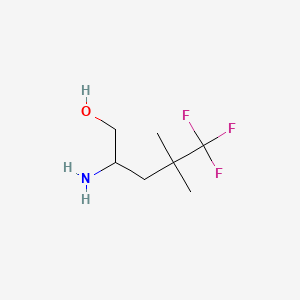
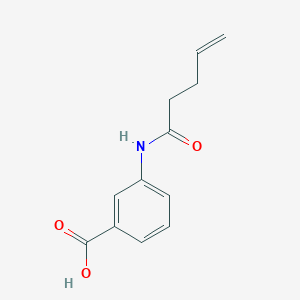
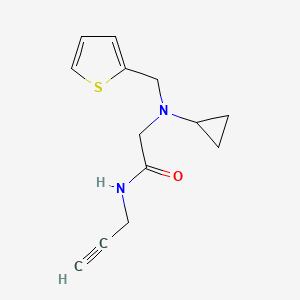
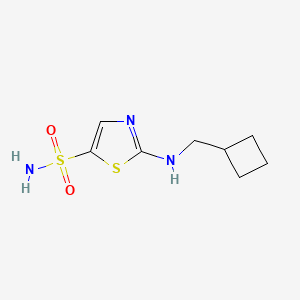
![2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B14910111.png)
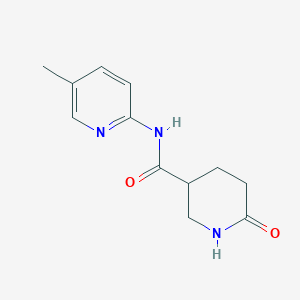
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14910118.png)
![1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol](/img/structure/B14910124.png)
